

A Technical Guide to the Biological Activity of Nicotinic Acid Derivatives

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Compound of Interest

Compound Name: 2-Methylnicotinic acid

Cat. No.: B120074

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of nicotinic acid derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Due to the limited specific data on **2-methylnicotinic acid** derivatives in publicly available literature, this document focuses on structurally related and extensively studied analogs. The information, including quantitative data and experimental protocols, is compiled from various scientific studies to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a prominent class of compounds in medicinal chemistry, recognized for a wide array of biological activities. The versatile pyridine ring of the nicotinate structure serves as a foundational scaffold for developing novel therapeutic agents. Strategic modifications to this core have resulted in the discovery of compounds with significant antifungal, antibacterial, and anti-inflammatory properties.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Quantitative Data: Enzyme Inhibition

The following tables summarize the inhibitory activity of various nicotinic and isonicotinic acid derivatives against COX enzymes and reactive oxygen species (ROS) production.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2[1]

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
3a	8.15	0.42	19.4
3b	9.24	0.15	61.6
3e	10.21	0.16	63.8
4c	11.52	0.09	128.0
4f	12.83	0.08	160.4
Celecoxib	15.2	0.08	190.0
Diclofenac	1.25	0.21	5.95
Indomethacin	0.78	0.53	1.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

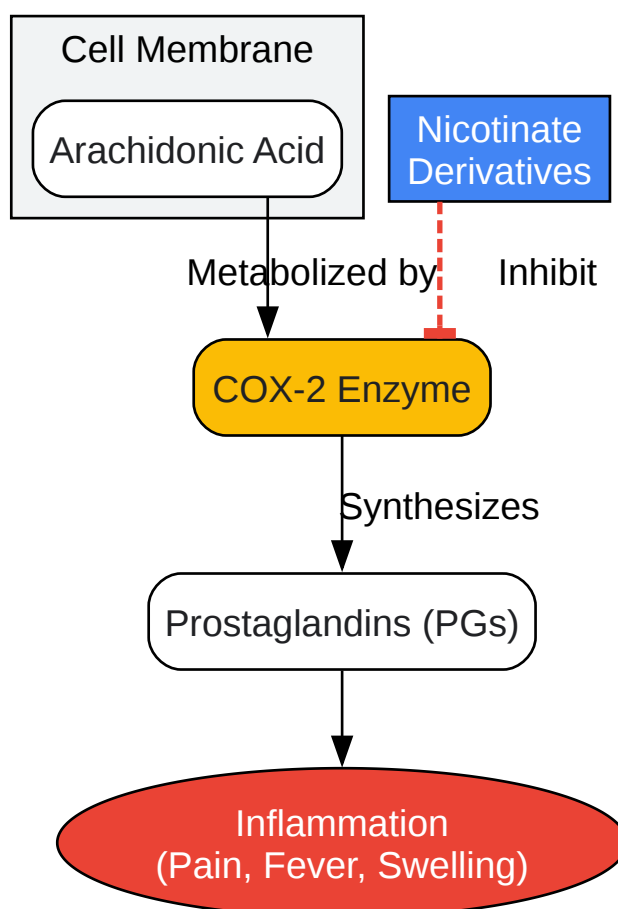
Table 2: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition)[2]

Compound	% Inhibition at 25 μg/mL	IC50 (μg/mL)
5	95.9 ± 0.5	1.42 ± 0.1
6	94.7 ± 0.9	8.6 ± 0.5
8a	94.1 ± 1.2	19.6 ± 3.4
8b	91.5 ± 0.6	3.7 ± 1.7
Ibuprofen	71.3 ± 1.7	11.2 ± 1.9

Data represents the inhibitory effect on the production of reactive oxygen species by human blood cells.[2]

Signaling Pathway Visualization

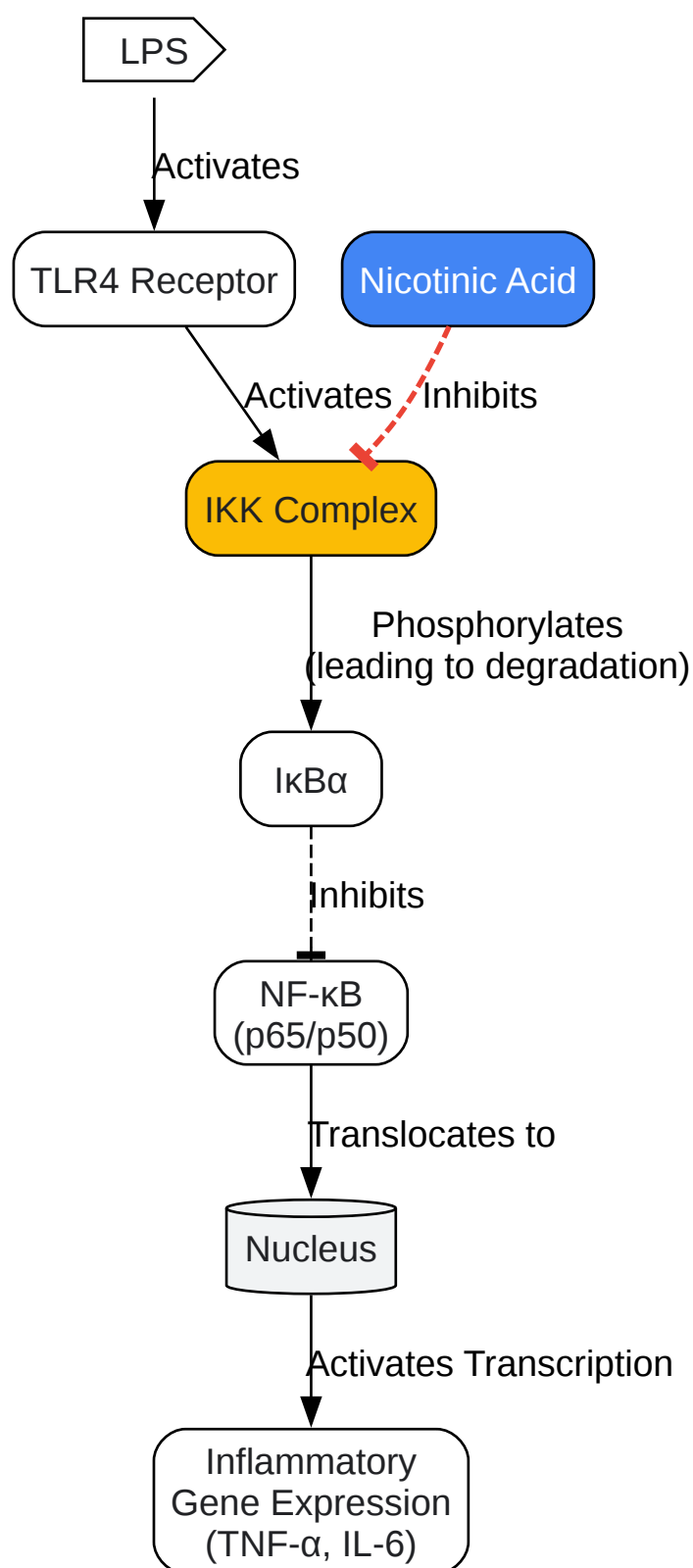
The anti-inflammatory action of certain nicotinic acid derivatives is attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation.[1][2]

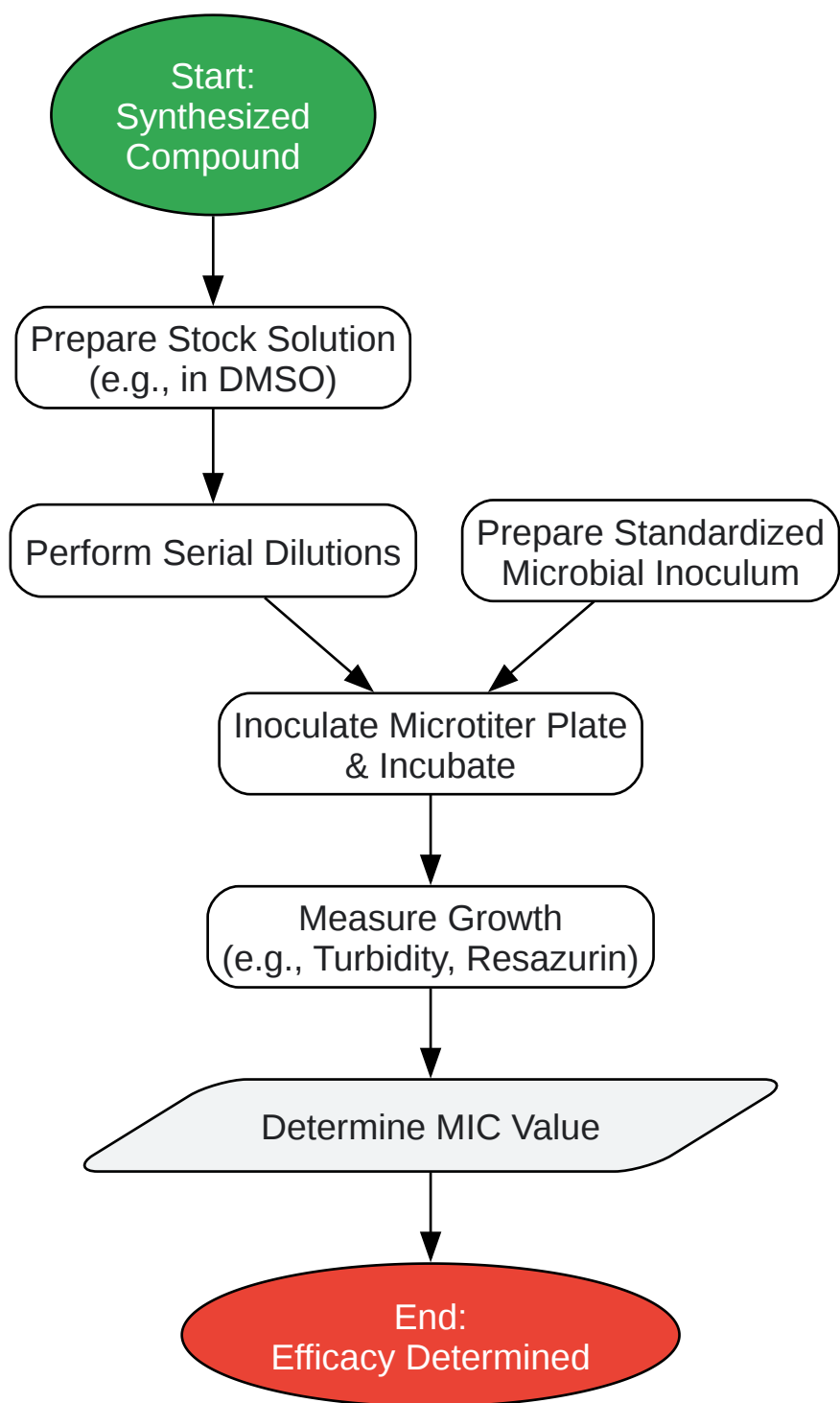


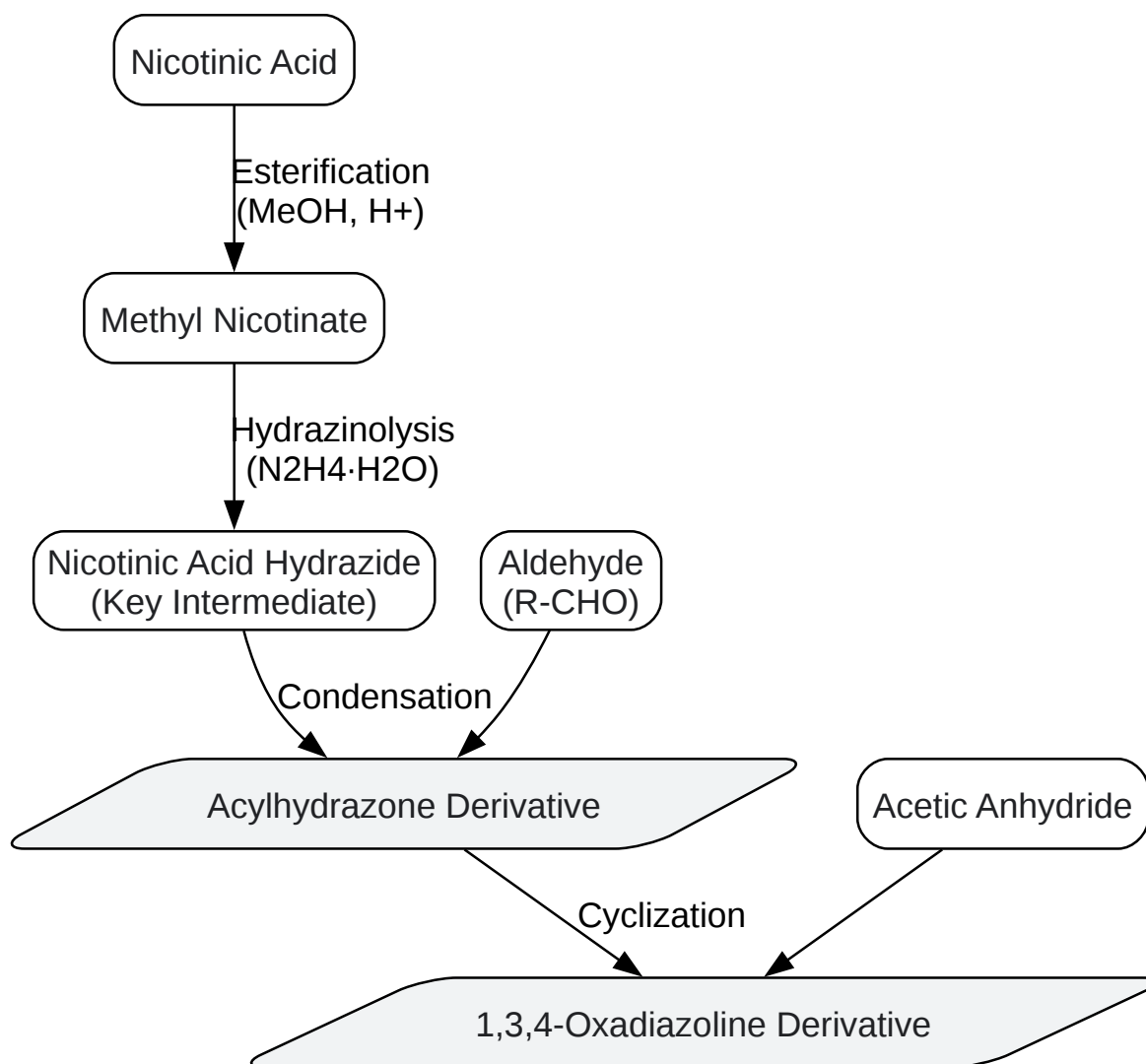
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Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Nicotinic acid has also been shown to mediate anti-inflammatory effects by inhibiting the NF- κ B pathway, a central regulator of inflammatory gene expression.







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References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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